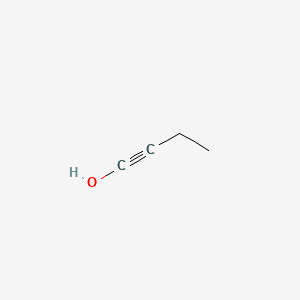

Butynol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

11069-20-8 |

|---|---|

Fórmula molecular |

C4H6O |

Peso molecular |

70.09 g/mol |

Nombre IUPAC |

but-1-yn-1-ol |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h5H,2H2,1H3 |

Clave InChI |

DBAMUTGXJAWDEA-UHFFFAOYSA-N |

SMILES |

CCC#CO |

SMILES canónico |

CCC#CO |

Origen del producto |

United States |

Foundational & Exploratory

Spectroscopic Profile of 3-Butyn-1-ol: A Guide to Compound Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-butyn-1-ol (B147353), a versatile building block in organic synthesis. By detailing its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, this document serves as an essential resource for the precise identification and characterization of this compound. The methodologies outlined herein are foundational for ensuring the quality and integrity of starting materials in research and development, particularly within the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for 3-butyn-1-ol, facilitating straightforward comparison and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.81 | Triplet | 2H | -CH₂-OH |

| 2.49 | Triplet of Triplets | 2H | -C≡C-CH₂- |

| 1.98 | Triplet | 1H | -C≡CH |

| 1.75 (variable) | Singlet (broad) | 1H | -OH |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz[1] |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 80.5 | -C≡CH |

| 70.0 | -C≡CH |

| 60.8 | -CH₂-OH |

| 23.5 | -C≡C-CH₂- |

| Solvent: CDCl₃[1] |

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 (broad) | Strong | O-H stretch (alcohol) |

| 3290 | Strong, Sharp | ≡C-H stretch (alkyne) |

| 2940, 2880 | Medium | C-H stretch (alkane) |

| 2120 | Weak | C≡C stretch (alkyne) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| Sample Preparation: Liquid Film/Neat[1] |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 70 | 5 | [M]⁺ (Molecular Ion) |

| 69 | 30 | [M-H]⁺ |

| Ionization Method: Electron Ionization (EI)[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-butyn-1-ol was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[1][2] To ensure homogeneity, the sample was gently agitated.[1] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).[1]

¹H NMR Spectroscopy: A 400 MHz NMR spectrometer was utilized.[1] A standard single-pulse sequence was employed for the acquisition.[1]

¹³C NMR Spectroscopy: For qualitative analysis, a standard proton-decoupled pulse sequence is used. For quantitative analysis, inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (5-10 times the longest T1) should be used to ensure full relaxation of all carbon nuclei.[3][4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: The diamond crystal of the ATR accessory was cleaned with a suitable solvent, such as isopropanol, and a background spectrum was collected.[1] A small drop of neat 3-butyn-1-ol was then placed directly onto the crystal.[1] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1][5] To improve the signal-to-noise ratio, 16-32 scans were typically co-added.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: A dilute solution of 3-butyn-1-ol was prepared in a volatile solvent like methanol (B129727) or dichloromethane.[1] The sample was introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation from potential impurities.[1] The molecules were then bombarded with a beam of high-energy electrons, typically at 70 eV, which caused ionization and fragmentation.[1] The resulting positively charged ions were accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[1]

Compound Identification Workflow

The following diagram illustrates the logical workflow for the identification and confirmation of 3-butyn-1-ol using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic identification of 3-butyn-1-ol.

References

An In-depth Technical Guide to 2-Butyn-1-ol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyn-1-ol (B121050), a member of the propargyl alcohol family, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-butyn-1-ol, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in the development of therapeutic agents.

Chemical and Physical Properties

2-Butyn-1-ol is a colorless to light yellow liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [2] |

| Molecular Weight | 70.09 g/mol | [2] |

| IUPAC Name | But-2-yn-1-ol | [2] |

| CAS Number | 764-01-2 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 142-143 °C | [1][3] |

| Melting Point | -2.2 °C | [1][4] |

| Density | 0.937 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.453 | [1][3] |

| Solubility | Miscible with water, ethanol (B145695), ether, chloroform, and methanol. | [5] |

| Flash Point | 51.7 °C | [4] |

| Vapor Pressure | 1.7 ± 0.6 mmHg at 25°C | [4] |

Spectral Data

| Spectroscopy | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Data available | [6] |

| ¹³C NMR | Data available | [2] |

| Infrared (IR) | Data available | [7] |

| Mass Spectrometry (MS) | Data available | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-butyn-1-ol and some of its key chemical transformations.

Synthesis of 2-Butyn-1-ol

A common laboratory-scale synthesis of 2-butyn-1-ol involves the reaction of 3-chloro-2-buten-1-ol (B1141498) with sodium amide in liquid ammonia (B1221849).

Procedure:

-

Preparation of Sodium Amide: In a well-ventilated fume hood, prepare a solution of sodium amide in liquid ammonia. This is a highly exothermic reaction and requires careful handling.

-

Reaction: To the sodium amide solution, slowly add 3-chloro-2-buten-1-ol. The reaction mixture is typically stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the careful addition of solid ammonium (B1175870) chloride. After the ammonia has evaporated, the residue is extracted with diethyl ether.

-

Purification: The ether extracts are combined, and the solvent is removed by distillation. The crude 2-butyn-1-ol is then purified by vacuum distillation.

Key Reactions of 2-Butyn-1-ol

The oxidation of 2-butyn-1-ol to the corresponding aldehyde, 2-butynal (B73574), can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) and Swern oxidation are common methods that offer good yields and selectivity.

1. Pyridinium Chlorochromate (PCC) Oxidation:

-

Procedure: To a stirred suspension of PCC and a buffering agent such as Celite or sodium acetate (B1210297) in dichloromethane (B109758) (CH₂Cl₂), add a solution of 2-butyn-1-ol in CH₂Cl₂. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts, and the solvent is evaporated to yield the crude 2-butynal, which can be further purified by distillation.[4][8]

2. Swern Oxidation:

-

Procedure: This method involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C) in an inert solvent like dichloromethane. 2-Butyn-1-ol is then added to this activated mixture, followed by the addition of a hindered base such as triethylamine (B128534) or diisopropylethylamine. The reaction is allowed to warm to room temperature, and after an aqueous workup, the 2-butynal is extracted and purified.[2][9][10]

The selective reduction of the alkyne in 2-butyn-1-ol to an alkene yields 2-buten-1-ol. The stereochemistry of the resulting double bond (cis or trans) can be controlled by the choice of reducing agent.

1. Catalytic Hydrogenation (for cis-2-Buten-1-ol):

-

Procedure: Hydrogenation of 2-butyn-1-ol over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), in a suitable solvent like ethanol or hexane, will selectively produce cis-2-buten-1-ol. The reaction is carried out under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed.

2. Reduction with Lithium Aluminum Hydride (for trans-2-Buten-1-ol):

-

Procedure: The reduction of 2-butyn-1-ol with lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) typically yields trans-2-buten-1-ol. The reaction is usually performed by adding a solution of 2-butyn-1-ol to a suspension of LiAlH₄ at a controlled temperature, followed by a careful workup to decompose the excess hydride and the aluminum salts.[11][12]

2-Butyn-1-ol can participate in Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Since 2-butyn-1-ol is not a terminal alkyne, it would first need to be converted to a terminal alkyne, or more commonly, a related propargyl alcohol is used. However, the butynyl moiety is a key structural feature in some drug molecules, and its introduction is often achieved through Sonogashira coupling of a suitable precursor. A generalized protocol for a Sonogashira coupling is provided below.

-

Procedure: To a solution of the aryl or vinyl halide and a terminal alkyne in a suitable solvent (e.g., tetrahydrofuran, diethylamine, or a mixture), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine or diisopropylamine, is also required. The reaction is stirred at room temperature or with gentle heating until completion. The workup usually involves filtration to remove the catalyst, followed by extraction and purification of the coupled product by chromatography.[13][14]

Role in Drug Development

The unique chemical reactivity of 2-butyn-1-ol and its derivatives makes it a valuable synthon in the synthesis of several important pharmaceutical compounds. The butynyl group can play a crucial role in the binding of a drug to its target receptor, contributing to potency and selectivity.[15][16][17]

Linagliptin (Tradjenta®)

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[8][18][19] The synthesis of Linagliptin involves the use of a 2-butyn-1-ol derivative to introduce the butynyl side chain onto the xanthine (B1682287) core of the molecule.[7][10][20]

Mechanism of Action: Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][11][18] By preventing their breakdown, Linagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control.[2][8][18]

Caption: Mechanism of action of Linagliptin.

Sorafenib (Nexavar®)

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[21] While the direct synthesis from 2-butyn-1-ol is not as commonly cited, the core structure of Sorafenib contains functionalities that can be accessed through reactions involving alkyne precursors.

Mechanism of Action: Sorafenib exerts its anti-cancer effects through a dual mechanism. It inhibits the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, thereby reducing cell proliferation and inducing apoptosis.[1][4] Additionally, Sorafenib inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[4] This anti-angiogenic activity helps to starve the tumor of nutrients and oxygen.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Workup [chem.rochester.edu]

- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. davuniversity.org [davuniversity.org]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structural Isomers of Butynol

This technical guide provides a comprehensive overview of the structural isomers of butynol (C₄H₆O), tailored for researchers, scientists, and drug development professionals. It covers their chemical structures, physicochemical properties, synthesis methodologies, and spectroscopic data.

Introduction to this compound Isomers

This compound, with the molecular formula C₄H₆O, is an unsaturated alcohol containing a four-carbon chain and a carbon-carbon triple bond. There are four potential structural isomers of this compound. However, one of these, but-1-yn-1-ol, is an unstable ynol that rapidly tautomerizes to its more stable carbonyl isomer, butanal. The three stable structural isomers of this compound are:

-

3-Butyn-2-ol

This guide will focus on the properties, synthesis, and characterization of these three stable isomers, with a discussion on the instability of but-1-yn-1-ol.

Physicochemical Properties

The physical and chemical properties of the stable this compound isomers are summarized in the table below for easy comparison.

| Property | 2-Butyn-1-ol | 3-Butyn-1-ol | 3-Butyn-2-ol |

| CAS Number | 764-01-2 | 927-74-2 | 2028-63-9 |

| Molecular Weight | 70.09 g/mol | 70.09 g/mol | 70.09 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 142-143 °C | 128.9 °C | 66-67 °C at 150 mmHg |

| Melting Point | -2.2 °C | -63.6 °C | Not available |

| Density | 0.937 g/mL at 25 °C | 0.926 g/mL at 25 °C | 0.894 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.453 | 1.441 | 1.426 |

| Solubility | Miscible with water, ethanol, ether, chloroform, and methanol. | Moderately soluble in water; miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbons. | Soluble in water. |

Chemical Structures and Isomerism

The structural differences between the this compound isomers arise from the position of the triple bond and the hydroxyl group on the four-carbon chain.

The Instability of But-1-yn-1-ol: Keto-Enol Tautomerism

But-1-yn-1-ol belongs to a class of compounds known as ynols (or alkynols), which have a hydroxyl group directly attached to a carbon atom of a carbon-carbon triple bond. These compounds are generally unstable and readily tautomerize to their more stable α,β-unsaturated carbonyl counterparts. In the case of but-1-yn-1-ol, it undergoes a rapid rearrangement to but-1-en-1-one, which in turn isomerizes to the more stable conjugated system, but-2-enal (crotonaldehyde). This process is analogous to the well-known keto-enol tautomerism.[1][2][3][4][5]

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of this compound isomers often involves the reaction of an appropriate acetylenic precursor with a carbonyl compound or an epoxide. Below are representative experimental protocols for the synthesis of the three stable this compound isomers.

Synthesis of 2-Butyn-1-ol

A common method for the preparation of 2-butyn-1-ol is through the dehydrohalogenation of a dihalo-butene derivative, followed by reaction with a suitable agent to introduce the hydroxyl group. A specific example from Organic Syntheses involves the reaction of 3-chloro-2-buten-1-ol (B1141498) with sodium amide in liquid ammonia (B1221849).[6]

Protocol: Synthesis of 2-Butyn-1-ol from 3-Chloro-2-buten-1-ol [6]

-

Preparation of Sodium Amide Solution: In a Dewar flask equipped with a mechanical stirrer and under a fume hood, prepare a solution of sodium amide in approximately 3 L of anhydrous liquid ammonia. This is achieved by adding 1.5 g of hydrated ferric nitrate (B79036) to the liquid ammonia, followed by the portion-wise addition of 65 g (2.8 g-atoms) of freshly cut sodium. Stir the mixture until the blue color disappears, indicating the complete formation of sodium amide.

-

Reaction with 3-Chloro-2-buten-1-ol: Over a period of 30 minutes, add 134 g (1.26 moles) of 3-chloro-2-buten-1-ol to the sodium amide suspension.

-

Reaction Quenching: After stirring the mixture overnight, quench the reaction by the careful, portion-wise addition of 148 g (2.8 moles) of solid ammonium (B1175870) chloride, controlling the exothermic reaction.

-

Work-up and Extraction: Allow the ammonia to evaporate overnight in the fume hood. Extract the remaining residue with five 250-mL portions of diethyl ether.

-

Purification: Remove the ether by distillation. The resulting residue is then distilled under reduced pressure to yield 2-butyn-1-ol.

Synthesis of 3-Butyn-1-ol

The synthesis of 3-butyn-1-ol is commonly achieved by the reaction of an acetylide with ethylene (B1197577) oxide.[7][8]

Protocol: Synthesis of 3-Butyn-1-ol via Grignard Reagent

-

Preparation of Ethynylmagnesium Bromide: In a reaction flask under an inert atmosphere, prepare ethynylmagnesium bromide from ethylmagnesium bromide and a stream of acetylene (B1199291) gas in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction with Ethylene Oxide: Cool the solution of ethynylmagnesium bromide and add a solution of ethylene oxide in anhydrous THF dropwise over several hours, maintaining the reaction temperature.

-

Reaction Quenching and Work-up: After the addition is complete, stir the mixture for an additional period. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Synthesis of 3-Butyn-2-ol

3-Butyn-2-ol can be synthesized by the reaction of acetaldehyde (B116499) with an acetylide.[9]

Protocol: Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol (a protected form of 3-butyn-2-ol) [9]

-

Lithiation of Alkyne: In a flame-dried, round-bottomed flask under an argon atmosphere, dissolve triisopropylsilyl acetylene (26.0 mmol) in dry THF (54 mL). Cool the mixture to -40 °C and add tert-butyllithium (B1211817) (1.7 M in pentane, 32.3 mmol) dropwise. Stir the resulting yellow mixture at -40 °C for 30 minutes.

-

Reaction with Acetaldehyde: Add acetaldehyde (39.2 mmol) in one portion to the reaction mixture. Stir for 20 minutes at -40 °C.

-

Work-up: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous ammonium chloride (75 mL) at room temperature. After 15 minutes, separate the phases.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (2 x 40 mL). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by bulb-to-bulb distillation to yield the racemic alcohol. The triisopropylsilyl protecting group can be subsequently removed using standard methods (e.g., with a fluoride (B91410) source like TBAF) to give 3-butyn-2-ol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the stable this compound isomers, which are crucial for their identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 2-Butyn-1-ol | ¹H | ~4.2 | t | -CH₂OH |

| ~2.5 | q | -C≡C-CH₂- | ||

| ~1.8 | t | CH₃-C≡C- | ||

| ¹³C | ~85 | -C≡C-CH₂- | ||

| ~75 | CH₃-C≡C- | |||

| ~51 | -CH₂OH | |||

| ~4 | CH₃- | |||

| 3-Butyn-1-ol | ¹H | 3.81 | t | -CH₂-OH |

| 2.49 | tt | -C≡C-CH₂- | ||

| 1.98 | t | -C≡CH | ||

| 1.75 (broad) | s | -OH | ||

| ¹³C | 80.5 | -C≡CH | ||

| 70.0 | -C≡CH | |||

| 60.8 | -CH₂-OH | |||

| 23.5 | -C≡C-CH₂- | |||

| 3-Butyn-2-ol | ¹H | ~4.5 | q | -CH(OH)- |

| ~2.4 | d | -C≡CH | ||

| ~1.4 | d | CH₃-CH(OH)- | ||

| ~(variable) | s | -OH | ||

| ¹³C | ~85 | -C≡CH | ||

| ~72 | -C≡CH | |||

| ~58 | -CH(OH)- | |||

| ~24 | CH₃- |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[10][11][12][13][14][15][16][17][18][19][20][21][22]

Infrared (IR) Spectroscopy

| Isomer | Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2-Butyn-1-ol | ~3350 | Strong, Broad | O-H stretch |

| ~2920 | Medium | C-H stretch (sp³) | |

| ~2250 | Weak | C≡C stretch (internal) | |

| ~1020 | Strong | C-O stretch | |

| 3-Butyn-1-ol | ~3300 | Strong, Broad | O-H stretch |

| ~3290 | Strong, Sharp | ≡C-H stretch (sp) | |

| ~2940, 2880 | Medium | C-H stretch (sp³) | |

| ~2120 | Weak | C≡C stretch (terminal) | |

| ~1050 | Strong | C-O stretch | |

| 3-Butyn-2-ol | ~3350 | Strong, Broad | O-H stretch |

| ~3290 | Strong, Sharp | ≡C-H stretch (sp) | |

| ~2980 | Medium | C-H stretch (sp³) | |

| ~2110 | Weak | C≡C stretch (terminal) | |

| ~1100 | Strong | C-O stretch |

Note: Absorption frequencies are approximate.[2][10][15][23][24][25][26][27][28][29]

Applications in Research and Drug Development

The this compound isomers, with their bifunctional nature, are valuable intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty materials.

-

2-Butyn-1-ol is used as an intermediate in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.[30] It is also utilized in the production of polymers and as a corrosion inhibitor.

-

3-Butyn-1-ol is a key building block in the synthesis of the antihistamine fexofenadine.[7] Its terminal alkyne group makes it suitable for use in click chemistry reactions, which are widely employed in drug discovery and development.[24]

-

3-Butyn-2-ol serves as an intermediate in the preparation of compounds with potential therapeutic activity, such as anti-Alzheimer's agents.[23]

References

- 1. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Butyn-1-ol(927-74-2) 13C NMR [m.chemicalbook.com]

- 11. 3-BUTEN-2-OL(598-32-3) 13C NMR [m.chemicalbook.com]

- 12. 3-BUTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 13. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]

- 14. Solved The 1H NMR spectrum of 3-buten-2-ol is shown below. | Chegg.com [chegg.com]

- 15. 3-Butyn-1-ol(927-74-2) IR Spectrum [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. 3-Butyn-1-ol [webbook.nist.gov]

- 18. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 19. 3-BUTEN-2-OL(598-32-3) IR Spectrum [m.chemicalbook.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. researchgate.net [researchgate.net]

- 22. compoundchem.com [compoundchem.com]

- 23. Page loading... [guidechem.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. 3-Butyn-2-ol(2028-63-9) 13C NMR spectrum [chemicalbook.com]

- 26. spectrabase.com [spectrabase.com]

- 27. 3-Butyn-2-ol [webbook.nist.gov]

- 28. 3-Butyn-2-ol(2028-63-9) IR Spectrum [m.chemicalbook.com]

- 29. dev.spectrabase.com [dev.spectrabase.com]

- 30. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Butynol Isomers

This technical guide provides a comprehensive overview of the synthesis and characterization of the primary this compound isomers: 3-butyn-1-ol, 2-butyn-1-ol, and but-3-yn-2-ol. These compounds, with the shared molecular formula C₄H₆O, are versatile bifunctional building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] This document details common synthetic routes, provides step-by-step experimental protocols, and summarizes key analytical data to aid researchers in their selection and application.

Synthesis of this compound Isomers

The synthesis of this compound isomers relies on distinct chemical strategies that leverage the unique reactivity of acetylenic compounds. The most prevalent methods involve nucleophilic attack by an acetylide anion or the manipulation of functional groups adjacent to the alkyne.

Synthesis of 3-Butyn-1-ol

3-Butyn-1-ol is a valuable intermediate, notably used in the synthesis of the antihistamine Fexofenadine.[2] The most efficient synthetic methods involve the reaction of an acetylide anion with ethylene (B1197577) oxide.[2]

Route 1: Ethynyl (B1212043) Grignard Reagent with Ethylene Oxide

This method is favored for its good yield and operational simplicity.[2] It involves the formation of an ethynyl Grignard reagent, which then acts as a nucleophile to open the ethylene oxide ring.

Experimental Protocol (Ethynyl Grignard Reagent Route): A detailed patented procedure involves the following steps[4]:

-

Grignard Reagent Formation: To a reaction kettle, add 800-1200 parts by mass of chlorobutane, 200-300 parts by mass of magnesium chips, and 1-5 parts by mass of bromoethane. Heat the mixture to 60°C to initiate the reaction.

-

Acetylene Addition: Introduce 250-300 parts by mass of acetylene gas into the kettle to form monoethynyl magnesium chloride.

-

Reaction with Ethylene Oxide: In a separate dropping kettle, prepare a solution of 400-500 parts by mass of ethylene oxide in 2000-3000 L of tetrahydrofuran (B95107) (THF).

-

Addition and Quenching: Slowly add the ethylene oxide solution to the Grignard reagent at a temperature of 0-10°C. After the addition is complete, allow the reaction to proceed for 2 hours under insulation, with the temperature rising to 20-25°C.

-

Workup: Quench the reaction by adding water. The resulting liquid is then introduced to a rectifying tower to recover the THF and obtain the target 3-butyn-1-ol.[4]

Alternative Route: Sodium/Lithium Acetylide An older method involves reacting sodium or lithium acetylide with ethylene oxide in liquid ammonia (B1221849).[2][5] However, this route often suffers from inconsistent yields (15-45%) and requires the handling of cryogenic liquid ammonia.[2][5]

Synthesis of 2-Butyn-1-ol

2-Butyn-1-ol is a key intermediate in the synthesis of various pharmaceuticals, including antifungal and antitumor agents, as well as agrochemicals.[3][6] A common laboratory-scale synthesis starts from 1,3-dichloro-2-butene (B238901).

Route: Dehydrohalogenation of a Chlorinated Intermediate This two-step process involves hydrolysis followed by a strong-base-induced elimination.

Experimental Protocol (Dehydrohalogenation Route): [7] Caution: This procedure involves liquid ammonia and should be conducted in a well-ventilated fume hood.

-

Synthesis of 3-Chloro-2-buten-1-ol: In a 3-L three-necked round-bottomed flask, reflux a mixture of 250 g (2 moles) of 1,3-dichloro-2-butene and 1.25 L of 10% sodium carbonate solution for 3 hours. After cooling, extract the product with three 300-mL portions of ether. Dry the combined ether extracts over anhydrous magnesium sulfate, remove the ether by distillation, and distill the residue to yield 134 g (63%) of 3-chloro-2-buten-1-ol.[7]

-

Synthesis of 2-Butyn-1-ol: Prepare a solution of sodium amide in 3 L of anhydrous liquid ammonia using 65 g (2.8 g atoms) of sodium and 1.5 g of hydrated ferric nitrate (B79036) as a catalyst in a 4-L Dewar flask. Over 30 minutes, add 134 g (1.26 moles) of 3-chloro-2-buten-1-ol to the stirred sodium amide solution. Stir the mixture overnight.

-

Workup: Add 148 g (2.8 moles) of solid ammonium (B1175870) chloride in portions to quench the reaction. Allow the ammonia to evaporate overnight in the hood. Extract the residue with five 250-mL portions of ether. Remove the ether by distillation and distill the residue under reduced pressure (b.p. 55°C/8 mm) to yield 66–75 g (75–85%) of 2-butyn-1-ol.[7]

Synthesis of But-3-yn-2-ol

But-3-yn-2-ol, also known as 1-butyn-3-ol, is a chiral alcohol used as a building block for more complex molecules in the pharmaceutical industry.[8][9] Its synthesis typically involves the addition of an ethynyl nucleophile to acetaldehyde (B116499).

Route: Nucleophilic Addition to Acetaldehyde A common method for preparing a racemic mixture of the silyl-protected derivative involves the reaction of a lithium acetylide with acetaldehyde.

Experimental Protocol (Racemic Silyl-Protected Derivative): [10]

-

Acetylide Formation: In a flame-dried, 250-mL round-bottomed flask under argon, dissolve triisopropylsilyl acetylene (4.75 g, 26.0 mmol) in dry THF (54 mL). Cool the solution to -78°C and add n-butyllithium (1.6 M in hexanes, 15.3 mL, 24.5 mmol) dropwise. Warm the mixture to 0°C and stir for 30 minutes before re-cooling to -78°C.

-

Acetaldehyde Addition: Add acetaldehyde (1.4 mL, 1.1 g, 25.0 mmol) to the lithium acetylide solution. Stir the reaction mixture at -78°C for 30 minutes.

-

Workup: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL). After 15 minutes, separate the phases and extract the aqueous layer with diethyl ether (2 x 40 mL).

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and remove the solvent via rotary evaporation. Purify the residue by bulb-to-bulb distillation (95°C, 0.2 mmHg) to yield the racemic alcohol (5.8 g, 98%).[10] The triisopropylsilyl (TIPS) protecting group can be removed under standard conditions (e.g., using TBAF) to yield but-3-yn-2-ol.

Characterization of this compound Isomers

The structural confirmation of this compound isomers is achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure, functional groups, and molecular weight.[1][11]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[12]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer using a standard single-pulse sequence.[12]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) should be co-added to achieve an adequate signal-to-noise ratio.[11]

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS or residual solvent signal.[11]

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR-FTIR): Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol (B130326) and collect a background spectrum. Place a single drop of the neat liquid sample directly onto the crystal.[12]

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[12]

Mass Spectrometry (MS):

-

Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol). Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purity analysis (GC-MS).[12]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and characteristic fragments.[11]

-

Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern for structural clues.[11]

Data Presentation

The following tables summarize key quantitative data for the this compound isomers, facilitating easy comparison.

Table 1: Physical Properties of this compound Isomers

| Property | 3-Butyn-1-ol | 2-Butyn-1-ol | But-3-yn-2-ol |

| CAS Number | 927-74-2 | 764-01-2[13] | 2028-63-9 |

| Molecular Weight | 70.09 g/mol | 70.09 g/mol [6] | 70.09 g/mol [9] |

| Boiling Point | 128.9 °C | 148.0 °C[6] | 108-111 °C[9] |

| Melting Point | -63.6 °C | -2.2 °C[6] | N/A |

| Density (at 25°C) | 0.926 g/mL | ~0.9 g/cm³[6] | 0.894 g/mL |

Note: Physical properties can vary slightly based on the source and purity.

Table 2: Key Spectroscopic Data for this compound Isomers

| Isomer | Technique | Key Signals / Peaks |

| 3-Butyn-1-ol | ¹H NMR (CDCl₃)[11] | δ 3.79 (t, 2H, -CH₂OH), δ 2.49 (td, 2H, C≡CCH₂), δ 1.98 (t, 1H, C≡CH ) |

| ¹³C NMR (CDCl₃)[11] | δ 80.5 (C≡CH), δ 69.1 (C ≡CH), δ 60.9 (CH₂OH), δ 22.8 (C≡CC H₂) | |

| IR (Neat)[12] | ~3330 cm⁻¹ (O-H stretch, broad), ~3290 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch) | |

| MS (EI, m/z)[1] | 70 (M⁺), 40 (base peak), 39 , 31 | |

| 2-Butyn-1-ol | ¹H NMR (CDCl₃) | δ 4.23 (q, 2H, -CH₂OH), δ 1.85 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 83.1 (C≡C), δ 76.5 (C≡C), δ 51.1 (CH₂OH), δ 3.5 (CH₃) | |

| IR (Neat) | ~3350 cm⁻¹ (O-H stretch, broad), ~2280 cm⁻¹ (C≡C stretch, internal) | |

| MS (EI, m/z)[14] | 70 (M⁺), 55 , 39 , 31 | |

| But-3-yn-2-ol | ¹H NMR (CDCl₃)[15] | δ 4.55 (q, 1H, -CH(OH)-), δ 2.45 (d, 1H, C≡CH ), δ 1.48 (d, 3H, -CH₃) |

| ¹³C NMR [16] | δ 84.3 (C≡CH), δ 72.8 (C ≡CH), δ 58.7 (CHOH), δ 24.5 (CH₃) | |

| IR (Neat) | ~3380 cm⁻¹ (O-H stretch, broad), ~3295 cm⁻¹ (≡C-H stretch), ~2115 cm⁻¹ (C≡C stretch) | |

| MS (EI, m/z) | 70 (M⁺), 55 , 43 |

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR frequencies are characteristic ranges.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. innospk.com [innospk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. innospk.com [innospk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Butyn-1-ol 98 764-01-2 [sigmaaldrich.com]

- 14. 2-Butyn-1-ol [webbook.nist.gov]

- 15. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Butyn-2-ol(2028-63-9) 13C NMR spectrum [chemicalbook.com]

Navigating the Energetic Landscape of Butanol Isomers: A Theoretical and Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The four structural isomers of butanol—n-butanol, sec-butanol, isobutanol, and tert-butanol (B103910)—share the same chemical formula (C₄H₁₀O) but exhibit distinct physical and chemical properties. These differences, driven by their unique molecular architectures, are fundamentally rooted in their relative thermodynamic stabilities. Understanding this stability hierarchy is critical for applications ranging from biofuel development, where combustion efficiency is key, to chemical synthesis and drug formulation, where isomer purity and reactivity are paramount. This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies used to study and determine the relative stabilities of butanol isomers, supported by both experimental and calculated thermochemical data.

Theoretical Framework: The Basis of Molecular Stability

From a computational chemistry perspective, the stability of a molecule is inversely related to its total energy. A lower total energy corresponds to a more stable system. For isomers, which have the same set of atoms, their relative stability can be determined by comparing their calculated heats of formation (ΔHf°), Gibbs free energies (ΔG°), or electronic energies (E₀). The most stable isomer is the one with the most negative (or least positive) heat of formation.

Computational methods determine these energies by locating the minimum-energy structure of a molecule on its potential energy surface. This is achieved through a process called geometry optimization . Subsequently, frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to derive thermochemical properties like enthalpy and Gibbs free energy by accounting for zero-point vibrational energy (ZPVE) and thermal contributions.

Experimental and Computational Protocols

Experimental Determination: Calorimetry

The benchmark for thermochemical data comes from experimental measurements. The standard enthalpies of formation for the butanol isomers are typically determined indirectly from heats of combustion measured via bomb calorimetry.

Key Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precise mass of a pure butanol isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.

-

Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature is recorded precisely.

-

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The final equilibrium temperature is recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

Computational Methodologies

A variety of computational methods are employed to calculate the energies of butanol isomers. The choice of method represents a trade-off between accuracy and computational cost.

1. Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.

- Functional: The B3LYP hybrid functional is a popular choice for organic molecules as it provides a good balance of accuracy and efficiency.

- Basis Set: The 6-31G(d) or larger basis sets (e.g., cc-pVTZ) are commonly used. These sets describe the atomic orbitals used to build the molecular orbitals. The "(d)" indicates the addition of polarization functions, which are essential for accurately describing chemical bonds.

2. Composite Methods (e.g., G3, G4): These are high-accuracy multi-step methods that approximate the results of very high-level calculations at a more manageable cost. They typically involve:

- An initial geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)).

- A series of single-point energy calculations at higher levels of theory (e.g., MP2, QCISD(T)) with larger basis sets.

- An empirical correction to account for remaining deficiencies. The G3(MP2)//B3LYP method, for instance, uses geometries from B3LYP and refines the energy using a G3(MP2) scheme.

Relative Stability of Butanol Isomers: Data and Discussion

Computational and experimental studies consistently show that the stability of butanol isomers increases with the degree of branching in the carbon chain. The tertiary structure of tert-butanol is the most stable, followed by the secondary and branched primary isomers, with the linear primary isomer being the least stable. This trend is primarily attributed to hyperconjugation and steric effects. More branched alkanes generally have more negative heats of formation.

Quantitative Stability Data

The following tables summarize key experimental and computational data on the gas-phase stability of butanol isomers at 298.15 K.

Table 1: Experimental Standard Gas-Phase Enthalpies of Formation (ΔHf°)

| Isomer | IUPAC Name | Structure | ΔHf° (kJ/mol) | Reference |

| n-Butanol | Butan-1-ol | Primary, linear | -275.2 ± 0.6 | --INVALID-LINK--[1] |

| Isobutanol | 2-Methylpropan-1-ol | Primary, branched | -283.5 ± 0.7 | --INVALID-LINK--[2] |

| sec-Butanol | Butan-2-ol | Secondary, linear | -292.3 ± 0.7 | --INVALID-LINK--[3][4] |

| tert-Butanol | 2-Methylpropan-2-ol | Tertiary, branched | -301.9 ± 0.8 | --INVALID-LINK--[5] |

Table 2: Calculated Relative Stabilities (Relative to n-Butanol)

| Isomer | Relative Enthalpy (kJ/mol) - Experimental |

| n-Butanol | 0.0 |

| Isobutanol | -8.3 |

| sec-Butanol | -17.1 |

| tert-Butanol | -26.7 |

Note: Relative enthalpies are derived from the experimental ΔHf° values in Table 1.

The experimental data clearly establishes the stability order: tert-butanol > sec-butanol > isobutanol > n-butanol .

Computational Workflow Visualization

The following diagram illustrates a typical workflow for the computational determination of isomer stability.

References

Exploring the Reactivity of the Hydroxyl Group in 3-Butyn-2-ol: A Technical Guide for Drug Development Professionals

Introduction

3-Butyn-2-ol (B105428) is a versatile bifunctional molecule featuring a secondary alcohol and a terminal alkyne. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of complex pharmaceutical compounds. The hydroxyl group, in particular, offers a rich landscape of chemical transformations, allowing for the strategic introduction of various functional groups and the construction of intricate molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the hydroxyl group in 3-butyn-2-ol, focusing on key reactions, experimental protocols, and their applications in drug discovery and development.

The Dual Nature of 3-Butyn-2-ol's Reactivity

The chemical behavior of 3-butyn-2-ol is governed by the interplay between its two functional groups. The hydroxyl group engages in typical alcohol reactions, while the terminal alkyne participates in a variety of coupling and addition reactions.[1] This dual reactivity allows for a modular approach to synthesis, where each functional group can be addressed sequentially or in concert to achieve the desired molecular complexity.[2] For multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions while manipulating the alkyne terminus.[3]

Key Reactions of the Hydroxyl Group

The hydroxyl group of 3-butyn-2-ol can undergo a range of transformations, including oxidation, esterification, etherification, and substitution. These reactions are fundamental to its utility as a synthetic intermediate.

Oxidation to α,β-Acetylenic Ketones

The oxidation of the secondary alcohol in 3-butyn-2-ol yields the corresponding α,β-acetylenic ketone, 3-butyn-2-one. These ynones are valuable intermediates in their own right, serving as Michael acceptors and participating in various cycloaddition reactions. Several methods are effective for this transformation, each with its own advantages in terms of mildness, selectivity, and scalability.[4]

Common oxidizing agents for this conversion include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin periodinane (DMP).[5][6] The choice of oxidant is crucial to avoid side reactions involving the triple bond.

Table 1: Quantitative Data for the Oxidation of 3-Butyn-2-ol and its Analogs

| Oxidizing Agent | Substrate | Product | Solvent | Reaction Time | Temperature | Yield | Reference |

| MnO₂ | 4-Triisopropylsilyl-3-butyn-2-ol | 4-Triisopropylsilyl-3-butyn-2-one | CH₂Cl₂ | 30 min | Room Temp. | 87-89% | [7] |

| Oxalyl Chloride, DMSO, Et₃N (Swern) | Secondary Alkynyl Alcohol (General) | α,β-Acetylenic Ketone (General) | CH₂Cl₂ | 45 min | -78 °C | High | [8] |

| Dess-Martin Periodinane (DMP) | Hept-3-yn-2-ol | Hept-3-yn-2-one | CH₂Cl₂ | 1-4 h | Room Temp. | >95% |

Experimental Protocol: Oxidation of a Silyl-Protected 3-Butyn-2-ol Derivative [7]

This protocol describes the oxidation of 4-triisopropylsilyl-3-butyn-2-ol to 4-triisopropylsilyl-3-butyn-2-one.

-

A flame-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged sequentially with CH₂Cl₂ (54 mL), 4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol), and technical grade MnO₂ (85%, 34.4 g, 336.9 mmol).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The mixture is then filtered through a short pad of Celite. The Celite is washed with CH₂Cl₂ (2 x 30 mL).

-

The solvent is removed on a rotary evaporator (40 °C, water aspirator pressure).

-

The resulting yellow oil is purified by bulb-to-bulb distillation (80 °C, 0.2 mmHg) to yield the ketone as a clear oil (5.0–5.1 g, 87–89%).

Diagram 1: General Workflow for Swern Oxidation

Caption: A simplified workflow for the Swern oxidation of 3-butyn-2-ol.

Esterification: Accessing Propargyl Esters

Esterification of the hydroxyl group is a common transformation that can be used to introduce a variety of functionalities or to act as a protecting group. Standard methods, such as reaction with acyl chlorides or anhydrides in the presence of a base like pyridine, are effective.[9] For substrates sensitive to acidic or basic conditions, or when stereochemical inversion is desired, the Mitsunobu reaction is a powerful alternative.[10]

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol carbon.[11] This is particularly valuable in the synthesis of chiral drug molecules. The reaction proceeds under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Table 2: Quantitative Data for Esterification of Alcohols

| Reaction Type | Alcohol Substrate | Reagents | Product | Solvent | Temperature | Yield | Reference |

| Acylation | General Alcohol | Acyl Chloride, Pyridine | Ester | CH₂Cl₂ | 0 °C to RT | High | [9] |

| Mitsunobu | (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic acid, PPh₃, DEAD | Inverted Ester | THF | 0 °C to 40°C | >95% | [13] |

| Mitsunobu | General Secondary Alcohol | Benzoic Acid, PPh₃, DIAD | Inverted Ester | THF | 0 °C to RT | Good | [14] |

Experimental Protocol: General Procedure for the Mitsunobu Reaction [14]

-

To a solution of the alcohol (1 eq.) in THF (10 Vol) is added triphenylphosphine (1.5 eq.) and the carboxylic acid (1.5 eq.).

-

The mixture is cooled to 0 °C.

-

DIAD (1.5 eq.) is then added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 6 to 8 hours and monitored by TLC.

-

The reaction mixture is diluted with EtOAc or DCM and filtered to remove the triphenylphosphine oxide byproduct.

-

The filtrate is washed successively with water, aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Diagram 2: Mitsunobu Reaction Mechanism

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Multistep continuous flow synthesis of Erlotinib [ccspublishing.org.cn]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. organic-synthesis.com [organic-synthesis.com]

But-3-yn-1-ol: A Versatile Terminal Acetylenic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-ol is a bifunctional organic compound that has emerged as a critical and versatile building block in the landscape of modern organic synthesis.[1] Its structure, which uniquely incorporates both a terminal alkyne and a primary alcohol, provides two reactive centers for a diverse array of chemical transformations.[1][2] This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][3] Its utility ranges from being a key precursor in the synthesis of blockbuster drugs to a fundamental component in advanced synthetic methodologies like "click chemistry" and the construction of antibody-drug conjugates (ADCs).[2] This guide provides a comprehensive overview of its properties, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of But-3-yn-1-ol is fundamental for its application in synthesis.

Table 1: Physicochemical Properties of But-3-yn-1-ol

| Property | Value |

| Molecular Formula | C₄H₆O[4] |

| Molecular Weight | 70.09 g/mol [4] |

| Boiling Point | 128-129 °C[5][6] |

| Melting Point | -63.6 °C[5][7] |

| Density | 0.926 g/mL at 25 °C[5][7] |

| Refractive Index (n²⁰/D) | 1.441[5][7] |

| CAS Number | 927-74-2[4] |

Table 2: Spectroscopic Data of But-3-yn-1-ol [8]

| Spectroscopy | Parameter | Value (ppm or cm⁻¹) | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 3.81 (t) | -CH₂-OH |

| 2.49 (tt) | -C≡C-CH₂- | ||

| 1.98 (t) | -C≡CH | ||

| 1.75 (s, broad) | -OH | ||

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | 80.5 | -C≡CH |

| 70.0 | -C≡CH | ||

| 60.8 | -CH₂-OH | ||

| 23.5 | -C≡C-CH₂- | ||

| IR Spectroscopy (Neat) | Frequency (cm⁻¹) | 3300 (broad) | O-H stretch (alcohol) |

| 3290 (strong, sharp) | ≡C-H stretch (alkyne) | ||

| 2940, 2880 (medium) | C-H stretch (alkane) | ||

| 2120 (weak) | C≡C stretch (alkyne) | ||

| 1050 (strong) | C-O stretch (primary alcohol) | ||

| Mass Spectrometry (EI) | m/z (Relative Intensity %) | 70 (5%) | [M]⁺ |

| 41 (100%) | [C₃H₅]⁺ (Propargyl cation) | ||

| 31 (70%) | [CH₂OH]⁺ |

Experimental Protocols for Spectroscopic Analysis[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of But-3-yn-1-ol was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained from a neat liquid film of But-3-yn-1-ol using an ATR-FTIR spectrometer. The spectrum was recorded from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry was performed by introducing a dilute solution of But-3-yn-1-ol in a volatile solvent into the mass spectrometer. The molecules were ionized by a 70 eV electron beam.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of But-3-yn-1-ol stems from the differential reactivity of its two functional groups, which can be addressed sequentially.

Protection and Deprotection of the Hydroxyl Group

To prevent the acidic proton of the hydroxyl group from interfering with reactions at the alkyne terminus (e.g., with organometallic reagents), it must first be protected.[9][10][11] Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and mild removal.[9][12]

Caption: Workflow for hydroxyl group protection and deprotection.

-

General Protocol for Protection (TBS Ether Formation):

-

Dissolve But-3-yn-1-ol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

General Protocol for Deprotection (TBS Ether Cleavage): [13]

-

Dissolve the silyl-protected But-3-yn-1-ol (1.0 equiv.) in tetrahydrofuran (B95107) (THF).

-

Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 equiv.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the deprotected alcohol.

-

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14][15] But-3-yn-1-ol (or its protected form) is an excellent substrate for this reaction, enabling the introduction of a hydroxybutyl-ethynyl moiety onto various scaffolds.[16] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[15][17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Butyn-1-OL | C4H6O | CID 13566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Butyn-1-ol | 927-74-2 [chemicalbook.com]

- 6. chemicalland21.com [chemicalland21.com]

- 7. 3-Butyn-1-ol 97 927-74-2 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Silyl ether - Wikipedia [en.wikipedia.org]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties and Solubility of 3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties and solubility of 3-butyn-2-ol (B105428) (CAS No: 2028-63-9), a versatile acetylenic alcohol widely utilized as a key building block in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide presents quantitative data in structured tables, details relevant experimental protocols for property determination, and includes a visualization of its role in synthetic pathways.

Introduction

3-Butyn-2-ol, also known as 1-methylpropargyl alcohol, is a chiral secondary alcohol containing a terminal alkyne functionality. Its unique bifunctional nature makes it a highly valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] Notably, it serves as a precursor in the preparation of aminoindanes, which have shown inhibitory activity against acetylcholine (B1216132) esterase and monoamine oxidase, indicating potential applications as anti-Alzheimer's agents.[3][4][5] A thorough understanding of its physical properties and solubility is paramount for its effective use in reaction design, process development, purification, and formulation.

Physical Properties

The physical characteristics of 3-butyn-2-ol are well-documented in the scientific literature. A summary of these key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [3] |

| Molecular Weight | 70.09 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -3 °C | [4] |

| Boiling Point | 107-111 °C (at 760 mmHg) | [2][6] |

| 66-67 °C (at 150 mmHg) | [4] | |

| Density | 0.894 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.426 | [2][4] |

Solubility Profile

3-Butyn-2-ol's solubility is governed by the presence of both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a nonpolar butynyl group. This dual character influences its miscibility with various solvents.

| Solvent | Solubility | Reference(s) |

| Water | Completely miscible | [7] |

| Chloroform | Soluble | [5] |

| Methanol | Miscible | [7] |

| Other Alcohols & Polar Organic Solvents | Generally miscible | [7] |

While quantitative solubility data in a broader range of organic solvents such as ethers and ketones is not extensively reported in readily available literature, its structural features suggest good solubility in many common polar organic solvents.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties and solubility of liquid organic compounds like 3-butyn-2-ol.

Determination of Melting Point

The melting point of a low-melting-point substance like 3-butyn-2-ol can be determined using a capillary method with a suitable cooling apparatus.

-

Apparatus: Thiele tube or a commercial melting point apparatus equipped with a cooling system, thermometer, and sealed capillary tubes.

-

Procedure:

-

A small amount of 3-butyn-2-ol is introduced into a sealed capillary tube.

-

The capillary tube is attached to a thermometer and placed in the cooling bath of the melting point apparatus.

-

The temperature is slowly lowered until the liquid solidifies.

-

The temperature is then slowly raised (approximately 1-2 °C per minute) as the melting point is approached.

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.

-

Determination of Boiling Point

The boiling point can be accurately measured using the distillation method or the reflux method.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure (Distillation Method):

-

A sample of 3-butyn-2-ol (approximately 5-10 mL) and a few boiling chips are placed in the distillation flask.

-

The apparatus is assembled for simple distillation.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.

-

Determination of Density

The density of 3-butyn-2-ol can be determined using a pycnometer or a hydrometer, following OECD Guideline 109.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water and weighed to determine its volume.

-

The pycnometer is emptied, dried, and then filled with 3-butyn-2-ol.

-

The pycnometer filled with the sample is weighed.

-

The density is calculated by dividing the mass of the 3-butyn-2-ol by its volume.

-

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

-

Apparatus: Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of 3-butyn-2-ol are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate to 20 °C.

-

The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

-

Determination of Solubility

A general protocol for determining the solubility of a liquid in various organic solvents is as follows:

-

Apparatus: Vials with caps, graduated pipettes, vortex mixer.

-

Procedure (Qualitative):

-

To a vial, add a known volume (e.g., 1 mL) of the solvent.

-

Add a small, measured volume (e.g., 0.1 mL) of 3-butyn-2-ol.

-

Cap the vial and vortex for 1-2 minutes.

-

Observe the mixture. If it is a single, clear phase, the compound is soluble at that concentration. If two phases are present, it is insoluble. If the mixture is cloudy, it is partially soluble.

-

-

Procedure (Quantitative):

-

Prepare a series of vials with a known volume of the solvent.

-

Add incrementally increasing volumes of 3-butyn-2-ol to each vial.

-

After each addition, cap and vortex the vial until the solution is homogeneous.

-

The maximum volume of 3-butyn-2-ol that can be added to the solvent while maintaining a single phase represents the solubility.

-

Role in Synthetic Chemistry

3-Butyn-2-ol is not directly involved in signaling pathways in a biological context. Instead, its significance lies in its utility as a versatile synthetic intermediate. The following diagram illustrates its logical relationship as a building block in the synthesis of more complex molecules, such as pharmaceutical agents.

Caption: Synthetic utility of 3-butyn-2-ol.

Conclusion

3-Butyn-2-ol is a valuable and versatile building block in modern organic synthesis. This guide has summarized its key physical properties and solubility characteristics, providing a quick reference for laboratory use. The detailed experimental protocols offer a foundation for the accurate determination of these properties. A comprehensive understanding of these fundamental characteristics is essential for leveraging the full potential of this important chemical intermediate in the development of new pharmaceuticals and other advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Butyn-2-ol, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]

- 4. 3-Butyn-2-ol | 2028-63-9 [chemicalbook.com]

- 5. adipogen.com [adipogen.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Basic reaction mechanisms involving butynol isomers

An In-depth Technical Guide on the Core Reaction Mechanisms Involving Butynol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the fundamental reaction mechanisms involving this compound isomers, with a focus on 2-butyn-1-ol (B121050) and 3-butyn-2-ol. These compounds, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This document outlines the core principles of their hydrogenation, oxidation, and esterification reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Hydrogenation of this compound Isomers

Catalytic hydrogenation is a pivotal reaction for this compound isomers, allowing for the selective reduction of the alkyne functionality to either an alkene (semi-hydrogenation) or a fully saturated alkane. The choice of catalyst and reaction conditions is critical to control the selectivity of this process.

Mechanism of Catalytic Hydrogenation

The hydrogenation of alkynes typically proceeds in a stepwise manner on the surface of a metal catalyst, most commonly palladium. The reaction involves the sequential addition of two moles of hydrogen. The first addition results in the formation of a butenol (B1619263) (an unsaturated alcohol with a double bond), and the second addition yields the corresponding saturated butanol.

The process for 2-butyn-1-ol is as follows:

-

Step 1 (Semi-hydrogenation): 2-Butyn-1-ol is reduced to 2-buten-1-ol.

-

Step 2 (Full hydrogenation): 2-Buten-1-ol is further reduced to 1-butanol.

Similarly, for 3-butyn-2-ol, the reaction proceeds via 3-buten-2-ol (B146109) to 2-butanol. Achieving high selectivity for the intermediate butenol is often a key objective, as these compounds are valuable synthetic intermediates. This is typically achieved by using "poisoned" catalysts, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), or by carefully controlling reaction parameters like temperature, pressure, and substrate concentration.

Quantitative Data for Hydrogenation

The selectivity and conversion rates in this compound hydrogenation are highly dependent on the catalyst and reaction conditions. The following table summarizes key quantitative data from various studies.

| Substrate | Catalyst | Conditions | Conversion (%) | Selectivity to Alkenol (%) | Reference |

| 2-Methyl-3-butyn-2-ol | 1 wt.% Pd/γ-Al₂O₃ | Continuous-flow, 400°C catalyst reduction | >99 | 97 | [1] |

| 2-Methyl-3-butyn-2-ol | 5 wt% Pd/ZnO | Solvent-free, 50-70°C, ambient pressure | ~75-85 | ~98 | [2] |

| 2-Butyne-1,4-diol (B31916) | 0.5 wt% Pd/C | Batch slurry, 303 K, atmospheric pressure | 100 | 70 (to Butane-1,4-diol) | [3] |

| 2-Butyne-1,4-diol | 1% Pd/CaCO₃–NH₃ | Batch reactor, 323–353 K | High | High (to cis-2-butene-1,4-diol) | [4][5] |

Note: 2-Methyl-3-butyn-2-ol and 2-butyne-1,4-diol are used as representative alkynols, demonstrating typical catalyst performance.

Experimental Protocol: Continuous Flow Hydrogenation

This protocol is based on the continuous gas-phase hydrogenation of C4 alkynols.[6]

-

Catalyst Preparation: A 1 wt.% Pd/Al₂O₃ catalyst is prepared by incipient wetness impregnation of γ-Al₂O₃ with a palladium(II) chloride solution, followed by drying and calcination.

-

Reactor Setup: A fixed-bed reactor is loaded with the catalyst. The system is equipped with mass flow controllers for hydrogen and an inert gas (e.g., Argon), a liquid pump for the this compound isomer, and a heating system for the reactor.

-

Catalyst Reduction: The catalyst is reduced in situ by flowing a mixture of 10% H₂ in Ar at a specified temperature (e.g., 400°C) for several hours.[1]

-

Reaction Execution: The this compound isomer is fed into the reactor as a liquid, where it vaporizes and mixes with a continuous flow of hydrogen gas at a defined temperature and pressure (e.g., 373 K, 1 atm).

-

Product Analysis: The reactor effluent is cooled, and the liquid products are collected in a cold trap. The composition of the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

Oxidation of this compound Isomers

The oxidation of this compound isomers targets the hydroxyl group, converting it into a carbonyl functionality. The nature of the product depends on whether the starting alcohol is primary or secondary.

Mechanism of Oxidation

-

Primary Alcohols (e.g., 2-Butyn-1-ol): Primary alcohols can be oxidized to form aldehydes. If a strong oxidizing agent is used in the presence of water, the reaction can proceed further to form a carboxylic acid.[7][8][9] To stop the reaction at the aldehyde stage, milder, anhydrous reagents such as Pyridinium Chlorochromate (PCC) are typically used.

-

Secondary Alcohols (e.g., 3-Butyn-2-ol): Secondary alcohols are oxidized to ketones.[7][8] This reaction is generally straightforward and does not proceed further under standard oxidation conditions. Common reagents for this transformation include Jones reagent (CrO₃/H₂SO₄/acetone), PCC, and Swern oxidation (DMSO, oxalyl chloride, and a hindered base).[7]

-

Tertiary Alcohols: Tertiary alkynols, such as 2-methyl-3-butyn-2-ol, cannot be oxidized without breaking carbon-carbon bonds, as they lack a hydrogen atom on the carbon bearing the hydroxyl group.[7]

The general mechanism for chromium-based oxidations involves the formation of a chromate (B82759) ester, followed by an E2-like elimination where a base removes the α-hydrogen, leading to the formation of the C=O double bond.

Quantitative Data for Oxidation

Specific kinetic data for the oxidation of this compound isomers is not extensively available. However, the choice of oxidizing agent dictates the product for primary and secondary alcohols with generally high yields.

| Alcohol Type | Oxidizing Agent | Typical Product | General Yield |

| Primary (e.g., 2-Butyn-1-ol) | PCC in CH₂Cl₂ | Aldehyde | Good to Excellent |

| Primary (e.g., 2-Butyn-1-ol) | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Good to Excellent |

| Secondary (e.g., 3-Butyn-2-ol) | Jones Reagent (CrO₃/H₂SO₄) | Ketone | Excellent |

| Secondary (e.g., 3-Butyn-2-ol) | Swern Oxidation | Ketone | Excellent |

Experimental Protocol: Oxidation of 3-Butyn-2-ol to 3-Butyn-2-one

This protocol describes a standard laboratory procedure for the oxidation of a secondary alcohol using manganese dioxide (MnO₂), a mild oxidizing agent suitable for allylic and propargylic alcohols.

-

Apparatus Setup: A round-bottomed flask is equipped with a magnetic stir bar and flushed with an inert gas (e.g., argon).

-

Reagent Addition: The flask is charged with a suitable solvent (e.g., CH₂Cl₂) followed by the secondary alcohol, 3-butyn-2-ol.

-

Oxidant Addition: Activated manganese dioxide (MnO₂) is added in excess (e.g., 10-15 equivalents) to the stirring solution. The reaction is typically exothermic and may require cooling.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed. This may take several hours at room temperature.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese solids. The filter cake is washed with additional solvent.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield the pure ketone, 3-butyn-2-one.

Esterification of this compound Isomers

This compound isomers, as alcohols, readily undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is fundamental in modifying the properties of the molecule, for instance, in the synthesis of fragrances or pharmaceutical intermediates.

Mechanism of Esterification

Fischer Esterification: This is the most common method, involving the reaction of a this compound with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, p-TsOH).[1] The mechanism is a reversible nucleophilic acyl substitution:

-

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

The hydroxyl group of the this compound acts as a nucleophile, attacking the carbonyl carbon.

-

A tetrahedral intermediate is formed.

-

Proton transfers occur, resulting in a water molecule as a good leaving group.

-

Elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[1]

Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of this compound isomers. This method offers high selectivity and proceeds under mild conditions, avoiding the need for strong acids. The reaction typically involves the formation of an acyl-enzyme intermediate.

Quantitative Data for Esterification

Esterification of acetylenic alcohols can be challenging under certain conditions. Enzymatic methods, in particular, show strong substrate specificity.

| Alcohol | Acyl Donor | Biocatalyst (Lipase) | Yield (%) | Reference |

| 3-Butyn-1-ol | Pentanoic/Stearic Acid | Candida cylindracea | <26 | |

| 3-Butyn-1-ol | Pentanoic/Stearic Acid | Porcine Pancreatic Lipase (PPL) | <5 | |

| 3-Butyn-1-ol | Stearic Acid | Candida rugosa (AY-30) | No Reaction | |

| Long-chain acetylenic alcohols | Pentanoic Acid | Various Lipases | 78-97 |

Note: Data highlights the difficulty of esterifying short-chain acetylenic alcohols with certain enzymes.

Experimental Protocol: Fischer Esterification of 2-Butyn-1-ol

This protocol is a general procedure for acid-catalyzed esterification.[3][4]

-